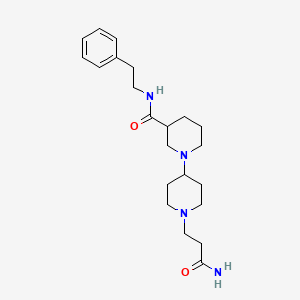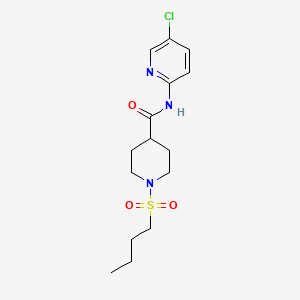![molecular formula C22H25NO2 B5353369 (3S*,4R*)-3-benzyl-4-methyl-1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-ol](/img/structure/B5353369.png)
(3S*,4R*)-3-benzyl-4-methyl-1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S*,4R*)-3-benzyl-4-methyl-1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-ol, also known as Compound A, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a piperidine derivative and has a unique chemical structure that makes it an interesting target for synthesis and study. In
作用機序
(3S*,4R*)-3-benzyl-4-methyl-1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-ol A works by inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on the brain and body. Dopamine is a neurotransmitter that plays a key role in the reward and pleasure centers of the brain. It is also involved in the regulation of movement, mood, and attention.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound A are still being studied. However, it has been found to have an impact on dopamine levels in the brain. This can lead to various effects such as increased motivation, improved mood, and enhanced cognitive function. It has also been found to have potential applications in the treatment of neurological disorders such as Parkinson's disease and ADHD.
実験室実験の利点と制限
One of the main advantages of using (3S*,4R*)-3-benzyl-4-methyl-1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-ol A in lab experiments is its unique chemical structure and properties. This makes it an interesting target for synthesis and study. However, there are also some limitations to using this compound. One of the main limitations is its potential toxicity. It is important to use proper safety measures when handling this compound to avoid any adverse effects.
将来の方向性
There are many potential future directions for the study of (3S*,4R*)-3-benzyl-4-methyl-1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-ol A. One area of research is in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and ADHD. Another area of research is in the study of the biochemical and physiological effects of this compound on the brain and body. Further research is also needed to determine the safety and toxicity of this compound and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, this compound A is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has a unique chemical structure and properties that make it an interesting target for synthesis and study. It has been found to have potential applications in the treatment of neurological disorders such as Parkinson's disease and ADHD. Further research is needed to determine the safety and toxicity of this compound and its potential applications in other areas of scientific research.
合成法
(3S*,4R*)-3-benzyl-4-methyl-1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-ol A can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 4-methylpiperidine with benzyl bromide to form 4-methylbenzylpiperidine. The second step involves the reaction of 4-methylbenzylpiperidine with ethyl 3-phenylpropionate to form this compound. The final step involves the purification of the compound using various techniques such as column chromatography and recrystallization.
科学的研究の応用
(3S*,4R*)-3-benzyl-4-methyl-1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-ol A has been found to have potential applications in scientific research due to its unique chemical structure and properties. One of the main areas of research for this compound is in the field of neuroscience. This compound A has been shown to have an affinity for the dopamine transporter (DAT) and can inhibit the reuptake of dopamine in the brain. This makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
(E)-1-[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-22(25)14-15-23(17-20(22)16-19-10-6-3-7-11-19)21(24)13-12-18-8-4-2-5-9-18/h2-13,20,25H,14-17H2,1H3/b13-12+/t20-,22+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPJFVXKSOYAQF-BURLSREDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1CC2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN(C[C@@H]1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5353293.png)
![N-(1,1-dimethylprop-2-yn-1-yl)-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B5353296.png)
![N,1'-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5353298.png)
![6-{4-[2-(2-allylphenoxy)ethoxy]-3-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5353306.png)
![methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B5353308.png)

![N-[(6-chloropyridin-3-yl)methyl]-N-methyl-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5353329.png)
![3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-ethylpropanamide](/img/structure/B5353332.png)
![5-(4-methylphenyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B5353334.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B5353340.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5353348.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5353349.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B5353356.png)

